(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine
CAS No.: 441297-78-5
Cat. No.: VC3412440
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 441297-78-5 |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | tert-butyl (3aR,7aR)-1-oxo-3,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-4-9-8(6-13)7-16-10(9)14/h8-9H,4-7H2,1-3H3/t8-,9-/m1/s1 |
| Standard InChI Key | GOGIONPWBODBEY-RKDXNWHRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)COC2=O |
| SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)COC2=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)COC2=O |
Introduction
Chemical Identity and Structural Properties
(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine is a structurally distinct molecule that belongs to the class of N-Boc protected bicyclic lactones. The compound's precise chemical identification parameters are essential for researchers requiring this chemical intermediate. The relative stereochemistry indicated in the name (3aR,7aR) refers to the specific configuration at these two stereogenic centers, which influences the three-dimensional arrangement of the fused ring system.
Chemical Identifiers and Basic Properties
The following table provides comprehensive identification data for (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine:
| Parameter | Value |
|---|---|
| CAS Registry Number | 441297-78-5 |
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28-241.29 g/mol |
| IUPAC Name | rel-tert-butyl (3aR,7aR)-1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate |
| MDL Number | MFCD22421684 |
| PubChem Compound ID | 72207269 |
| Standard InChI Key | GOGIONPWBODBEY-RKDXNWHRSA-N |
| Commercial Purity | Typically 97% |
The compound contains 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms, with a precise molecular weight of 241.28 g/mol according to most sources . The presence of the Boc protecting group (tert-butyloxycarbonyl) on the nitrogen atom of the piperidine ring is a key structural feature that affects both its chemical reactivity and physical properties.
Structural Representation
The molecular structure of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine can be described using various notations that provide insights into its three-dimensional arrangement and functional groups:
| Structural Notation | Representation |
|---|---|
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]2C@HCOC2=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)COC2=O |
| Alternative SMILES | O=C(N1CC[C@]2([H])C@([H])C1)OC(C)(C)C |
| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-4-9-8(6-13)7-16-10(9)14/h8-9H,4-7H2,1-3H3/t8-,9-/m1/s1 |
The compound features a bicyclic structure with a fused five-membered lactone ring and a six-membered piperidine ring . The piperidine nitrogen is protected with a Boc group, which contains a tert-butyl moiety attached to a carbamate functionality. The lactone ring contains a carbonyl group, which contributes to the compound's reactivity profile.
Synthesis and Applications
The significance of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine lies primarily in its utility as a versatile building block in organic synthesis. Its well-defined stereochemistry and functional group arrangement make it valuable for constructing more complex molecular architectures.
Role in Organic Synthesis
(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine serves as an important building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. The presence of the Boc protecting group on the nitrogen atom allows for selective chemical manipulations at other reactive sites within the molecule. This protection strategy is commonly employed in multi-step synthetic sequences where controlling the reactivity of different functional groups is essential.
The bicyclic scaffold provides a rigid framework with defined stereochemistry, making it valuable for medicinal chemistry applications where three-dimensional orientation of functional groups can significantly impact biological activity. Furthermore, the lactone functionality offers opportunities for ring-opening reactions to access acyclic derivatives with additional points for structural elaboration.
Physical Properties and Characterization
Understanding the physical properties of (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine is essential for researchers working with this compound. Although detailed spectroscopic data is limited in the available search results, certain characteristics can be inferred from its structural features.
Anticipated Physical Characteristics
Based on its molecular structure and weight, (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine likely exists as a crystalline solid at room temperature. The presence of the lactone carbonyl and Boc carbamate functionalities suggests potential hydrogen bonding capabilities that would influence its solubility profile. Typically, such compounds show moderate solubility in organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide, with limited solubility in water.
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